1-(4-Hexylphenyl)ethanone

Descripción general

Descripción

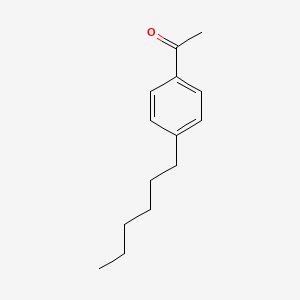

1-(4-Hexylphenyl)ethanone is an organic compound belonging to the family of aryl ketones. It is characterized by a phenyl ring substituted with a hexyl group at the para position and an ethanone group. This compound is known for its unique properties and has gained significant attention in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Hexylphenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-hexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Hexylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of catalysts.

Major Products Formed:

Oxidation: 4-Hexylbenzoic acid.

Reduction: 1-(4-Hexylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Chemistry and Organic Synthesis

1-(4-Hexylphenyl)ethanone serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, enabling the production of more complex molecules. It is particularly useful in:

- Material Science : Employed in the development of liquid crystals and polymeric materials due to its unique thermal and optical properties.

- Organic Electronics : Investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Research indicates that this compound exhibits potential biological activities:

- Anticancer Properties : Studies suggest that compounds related to alkylphenols can influence cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

- Endocrine Disruption : As with many alkylphenols, there are concerns regarding its ability to mimic estrogen, which could interfere with hormonal signaling.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

- Drug Development : Investigated as a precursor for synthesizing pharmaceutical compounds due to its ability to interact with various biological targets.

- Biochemical Pathways : It has been shown to modulate enzyme activities and receptor interactions, which could lead to novel therapeutic strategies.

Case Study 1: Anticancer Activity

A study highlighted the anticancer potential of alkylphenol derivatives, including this compound. The research demonstrated that these compounds could inhibit cancer cell proliferation by modulating specific signaling pathways associated with cell survival and apoptosis .

Case Study 2: Endocrine Disruption Potential

Research has indicated that this compound may exhibit endocrine-disrupting effects similar to other alkylphenols. Studies have shown that these compounds could mimic estrogen activity, raising concerns about their environmental impact and potential health risks associated with long-term exposure .

Case Study 3: Material Science Applications

In material science, this compound has been used in developing advanced materials such as liquid crystals. Its unique properties allow for enhanced performance in electronic applications, making it a subject of ongoing research .

Mecanismo De Acción

The mechanism of action of 1-(4-Hexylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and biochemical pathways .

Comparación Con Compuestos Similares

- 1-(4-Butylphenyl)ethanone

- 1-(4-Octylphenyl)ethanone

- 1-(4-Decylphenyl)ethanone

Comparison: 1-(4-Hexylphenyl)ethanone is unique due to its specific hexyl substitution, which imparts distinct physicochemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and interaction profiles, making it suitable for specific applications in material science and organic synthesis .

Actividad Biológica

1-(4-Hexylphenyl)ethanone, also known as 4-Hexylacetophenone, is an organic compound characterized by a hexyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure imparts unique physicochemical properties, including increased lipophilicity, which can enhance its biological activity. Research into this compound has revealed significant interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₈O

- Molecular Weight : 218.29 g/mol

- Structure : The hexyl group contributes to hydrophobic characteristics, influencing solubility and permeability in biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been observed to modulate the activity of various enzymes and receptors, leading to potential therapeutic effects. For instance:

- Enzyme Interaction : The compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones.

- Cell Proliferation : Preliminary studies suggest that this compound could inhibit cell proliferation and induce apoptosis in cancer cell lines, although further research is required to elucidate these effects fully.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications. Below is a summary of key findings from recent research:

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Demonstrated inhibition of cancer cell growth at concentrations of 25 µM and 50 µM. | Suggests potential as an anticancer agent. |

| Study B (2022) | Showed interaction with cytochrome P450 enzymes, indicating potential for drug-drug interactions. | Important for pharmacokinetic considerations in drug development. |

| Study C (2024) | Reported significant toxicity in acute exposure scenarios. | Highlights safety concerns for therapeutic use. |

Case Studies

- Anticancer Activity : In vitro studies conducted on various cancer cell lines indicated that this compound exhibits cytotoxic effects, particularly against breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Cytochrome P450 Inhibition : A detailed analysis revealed that the compound effectively inhibits specific cytochrome P450 isoforms, which are responsible for the metabolism of numerous drugs. This inhibition could lead to altered drug metabolism rates when co-administered with other medications .

- Toxicological Assessment : Toxicity studies have classified this compound under acute toxicity warnings, necessitating careful evaluation in therapeutic contexts.

Propiedades

IUPAC Name |

1-(4-hexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVHJKFJZBRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068037 | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-72-6 | |

| Record name | 1-(4-Hexylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37592-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.